aldehydo-D-ribose 5-phosphate

Glycation DNA oxidative damage Advanced glycation end-products

Aldehydo-D-ribose 5-phosphate (CAS 4300-28-1; ChEBI:17797; KEGG C00117) is the acyclic open-chain form of D-ribose 5-phosphate (R5P), a phosphorylated aldopentose with molecular formula C₅H₁₁O₈P and monoisotopic mass 230.11 Da. As the gateway intermediate linking the pentose phosphate pathway (PPP) to de novo and salvage nucleotide biosynthesis, R5P serves as the obligate substrate for 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase (EC 2.7.6.1), the sole enzymatic route to PRPP—a precursor essential for purine, pyrimidine, histidine, tryptophan, NAD, and NADP biosynthesis.

Molecular Formula C5H9O8P-2
Molecular Weight 228.09 g/mol
Cat. No. B1259134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealdehydo-D-ribose 5-phosphate
SynonymsD-ribose 5-phosphate
D-ribose-5-phosphoric acid
ribose 5-monophosphate
ribose 5-phosphate
ribose phosphate
ribose-5-phosphate
ribose-5-phosphoric acid
ribose-5-phosphoric acid, (D-ribofuranose)-isomer
ribose-5-phosphoric acid, (D-ribose)-isomer
ribose-5-phosphoric acid, monobarium salt, (D-ribose)-isomer
ribose-5-phosphoric acid, monosodium salt, (D-ribose)-isome
Molecular FormulaC5H9O8P-2
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1
InChIKeyPPQRONHOSHZGFQ-LMVFSUKVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldehydo-D-Ribose 5-Phosphate for Biochemical Research: CAS 4300-28-1 Procurement Baseline


Aldehydo-D-ribose 5-phosphate (CAS 4300-28-1; ChEBI:17797; KEGG C00117) is the acyclic open-chain form of D-ribose 5-phosphate (R5P), a phosphorylated aldopentose with molecular formula C₅H₁₁O₈P and monoisotopic mass 230.11 Da [1]. As the gateway intermediate linking the pentose phosphate pathway (PPP) to de novo and salvage nucleotide biosynthesis, R5P serves as the obligate substrate for 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase (EC 2.7.6.1), the sole enzymatic route to PRPP—a precursor essential for purine, pyrimidine, histidine, tryptophan, NAD, and NADP biosynthesis [2]. The compound exists in equilibrium between its acyclic (aldehydo) and furanose ring forms in aqueous solution; at physiological pH 7.3, the doubly deprotonated phosphate dianion predominates [1]. Commercially, it is supplied predominantly as the disodium salt dihydrate (CAS 207671-46-3) to enhance aqueous solubility (≥50 mg/mL in H₂O) and shelf stability at −20°C .

Workflow Phosphopentose pathway and PRPP-dependent reconstitution Gateway intermediate for nucleotide biosynthesis research
Form Disodium salt dihydrate for aqueous solubility Supports stock preparation at physiological pH
Selection Defined purity for enzyme kinetics and glycation assays Leverage supplier COA for lot-specific TLC purity data

Aldehydo-D-Ribose 5-Phosphate: Why Metabolic Analogs Cannot Substitute in Research Procurement


R5P occupies a unique and non-substitutable metabolic node: it is the sole pentose phosphate recognized as a substrate by PRPP synthetase—neither D-ribulose 5-phosphate, D-xylulose 5-phosphate, nor 2-deoxy-D-ribose 5-phosphate can enter PRPP-dependent nucleotide biosynthesis [1]. While unphosphorylated D-ribose can theoretically be converted to R5P via ribokinase (EC 2.7.1.15), this reaction consumes one ATP equivalent and is kinetically constrained by ribokinase Km values ranging from 2.17 to 30.43 mM, depending on inorganic phosphate availability [2]. Furthermore, D-ribose is not phosphorylated by the PPP and cannot substitute for R5P in transketolase (EC 2.2.1.1) or ribose-5-phosphate isomerase (EC 5.3.1.6) reactions [3]. Even closely related phosphorylated pentoses such as D-ribulose 5-phosphate exhibit divergent enzymatic recognition, differing Km values, and incompatible downstream metabolic routing—making direct substitution in quantitative biochemical assays, metabolic engineering constructs, or glycation model systems scientifically invalid without revalidation of all kinetic parameters [1][4].

PRPP synthetase exclusively recognizes ribose 5-phosphate; structural analogs remain unreactive
Unphosphorylated ribose requires ribokinase and ATP, introducing kinetic constraints and metabolic bypass risk
Closely related pentose phosphates exhibit divergent Km values and incompatible downstream routing in PPP assays

Aldehydo-D-Ribose 5-Phosphate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


DNA-Damaging Potency Ranking: R5P Outranks Six Common Sugars and Sugar Phosphates in the Lysine/Fe³⁺/Methylglyoxal Glycation System

In a direct head-to-head comparison of seven sugars and sugar phosphates incubated with plasmid pBR322 DNA in the lysine/Fe³⁺/methylglyoxal glycation system, D-ribose 5-phosphate exhibited the highest DNA-damaging intensity, ranked above fructose-6-phosphate, D-ribose, D-fructose, fructose-1,6-bisphosphate, glucose-6-phosphate, and D-glucose [1]. The full ranking order was: Ribose-5-phosphate > fructose-6-phosphate > ribose > fructose > fructose-1,6-bisphosphate > glucose-6-phosphate > glucose. This places R5P as the most potent DNA-damaging glycating agent among physiologically relevant sugar phosphates tested, establishing its utility as a positive control and mechanistic probe in glycation research [1].

DNA-damage ranking
Head-to-head
Rank #1 among 7 sugars/sugar phosphates tested
Supports glycation-positive control selection
Lysine/Fe3+/methylglyoxal system, plasmid DNA
Glycation DNA oxidative damage Advanced glycation end-products

AtSgpp Phosphatase Catalytic Efficiency: R5P Demonstrates 47% Higher kcat/Km Than 2-Deoxy-D-Ribose 5-Phosphate

In a comprehensive kinetic analysis of Arabidopsis thaliana phosphosugar phosphatase AtSgpp (a HAD hydrolase subfamily I enzyme), D-ribose 5-phosphate exhibited the highest catalytic efficiency (kcat/Km = 10.7 × 10³ M⁻¹s⁻¹) among eight tested phosphosugar substrates, outperforming its closest structural analog 2-deoxy-D-ribose 5-phosphate by approximately 47% (kcat/Km = 7.3 × 10³ M⁻¹s⁻¹) [1]. The kinetic superiority of R5P was driven by both a lower Km (3.6 ± 0.1 mM vs. 4.5 ± 0.3 mM for 2-deoxy-R5P) and a higher kcat (39 ± 3 s⁻¹ vs. 33 ± 2 s⁻¹). R5P also outperformed D-glucose-6-phosphate (kcat/Km = 3.4 × 10³ M⁻¹s⁻¹) by approximately 3.2-fold and D-fructose-6-phosphate (kcat/Km = 2.5 × 10³ M⁻¹s⁻¹) by approximately 4.3-fold [1].

AtSgpp catalytic efficiency
Head-to-head
kcat/Km = 10.7 × 10³ M⁻¹s⁻¹; 47% higher than 2-deoxy-R5P
Assay sensitivity context for HAD phosphatase
pH 7.0, 32°C, purified AtSgpp
HAD hydrolase Phosphosugar phosphatase Substrate specificity profiling

Ribose-5-Phosphate Isomerase Substrate Affinity: R5P and D-Ribulose 5-Phosphate Exhibit Near-Equivalent Km Values at 65°C

In a direct comparison using recombinant ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6), the Km of D-ribose 5-phosphate was determined as 0.017 mM, compared to 0.015 mM for its isomerization product D-ribulose 5-phosphate under identical conditions (pH 7.5, 65°C) [1][2]. The near-identical Km values (only ~13% difference) indicate that both the aldose (R5P) and ketose (Ru5P) forms bind the Rpi active site with comparable affinity, despite their distinct chemical structures. However, the reverse reaction (Ru5P → R5P) is the physiologically relevant direction for nucleotide biosynthesis in the oxidative PPP, and the Clostridium thermocellum RpiB isoform shows approximately 200-fold higher overall catalytic activity toward R5P than the Thermotoga maritima ortholog, highlighting that enzyme-source selection critically modulates R5P processing rates even when substrate binding is conserved [2].

Rpi substrate affinity
Head-to-head
Km R5P = 0.017 mM; Km Ru5P = 0.015 mM (13% difference)
Substrate selection context for isomerase studies
pH 7.5, 65°C, recombinant CtRpiB
Pentose phosphate pathway Ribose-5-phosphate isomerase Enzyme kinetics

Transketolase Km Selectivity: R5P Displays 5.6-Fold Lower Affinity Than D-Xylulose 5-Phosphate, Defining Distinct Metabolic Routing

Purified transketolase (EC 2.2.1.1) from Candida utilis exhibits a pronounced substrate selectivity: the apparent Km for D-ribose 5-phosphate is 430 μM, compared with only 77 μM for its ketose donor partner D-xylulose 5-phosphate—a 5.6-fold difference [1]. This differential affinity has functional metabolic significance: in the non-oxidative PPP, transketolase preferentially binds xylulose 5-phosphate as the ketose donor while R5P serves as the aldose acceptor, and their asymmetric Km values enforce the directional metabolic flux that generates sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate for downstream glycolytic and biosynthetic pathways [2]. This kinetic partitioning ensures that R5P not consumed for nucleotide biosynthesis is efficiently recycled rather than accumulating. Comparable Km ratios are conserved across species: human transketolase shows Km values of 0.51 ± 0.05 mM for R5P and 0.27 ± 0.02 mM for xylulose 5-phosphate (ratio = 1.9) [3].

Transketolase Km selectivity
Head-to-head
Km R5P = 430 μM; Km xylulose-5-P = 77 μM (5.6-fold)
Directs metabolic flux modeling substrate choice
Candida utilis transketolase
Transketolase Pentose phosphate pathway Substrate selectivity

Exclusive PRPP Synthetase Substrate: R5P Is the Sole Pentose Phosphate Recognized for Entry into Nucleotide Biosynthesis

PRPP synthetase (ribose-phosphate diphosphokinase, EC 2.7.6.1) catalyzes the ATP-dependent pyrophosphorylation of D-ribose 5-phosphate to 5-phospho-α-D-ribose 1-diphosphate (PRPP)—the universal activated ribose donor for purine and pyrimidine nucleotide biosynthesis, histidine and tryptophan synthesis, and NAD/NADP cofactor production [1]. Critically, PRPP synthetase exhibits absolute substrate specificity for the ribose 5-phosphate moiety: neither D-ribulose 5-phosphate, D-xylulose 5-phosphate, 2-deoxy-D-ribose 5-phosphate, nor unphosphorylated D-ribose can substitute as the phosphoribosyl donor [1]. The enzyme's affinity for R5P varies substantially across biological systems: human PRPP synthetase isozyme 1 displays a Km of 52 μM, whereas the archaeal Methanocaldococcus jannaschii enzyme requires 2,800 μM—a 54-fold range [2]. B. subtilis PRPP synthetase exhibits a Km of 480 μM for R5P and 660 μM for ATP, with ADP serving as a potent allosteric inhibitor [3]. This exclusivity means that in any experimental system requiring PRPP generation—including nucleotide salvage assays, radiolabeled precursor incorporation studies, and in vitro reconstitution of purine/pyrimidine biosynthesis—R5P is irreplaceable.

PRPP synthetase exclusivity
Class-level
Sole phosphoribosyl substrate; analogs catalytically inert
Essential for PRPP-dependent reconstitution
Km range 8.2–2,800 μM across species
PRPP synthetase Nucleotide biosynthesis Substrate exclusivity

Aldehydo-D-Ribose 5-Phosphate: Evidence-Backed Research Application Scenarios for Procurement Decision-Making


Nucleotide Biosynthesis & PRPP-Dependent Pathway Reconstitution

R5P is the irreplaceable substrate for PRPP synthetase-catalyzed production of 5-phospho-α-D-ribose 1-diphosphate (PRPP), the universal activated ribose donor for de novo and salvage nucleotide biosynthesis [1]. In vitro reconstitution of purine biosynthesis (including radiolabeled [¹⁴C]-R5P incorporation assays), pyrimidine salvage pathway studies, and histidine/tryptophan biosynthetic enzyme characterization all require R5P as the sole competent phosphoribosyl donor—neither D-ribulose 5-phosphate, D-xylulose 5-phosphate, nor 2-deoxy-D-ribose 5-phosphate exhibit detectable PRPP synthetase activity [1][2]. Procurement recommendation: Select the disodium salt dihydrate form (CAS 207671-46-3) for aqueous solubility of ≥50 mg/mL and ≥99% purity by TLC to ensure reproducible kinetic measurements . The human PRPP synthetase Km of 52 μM should guide substrate concentration selection for mammalian enzyme assays [2].

Glycation Research & Advanced Glycation End-Product (AGE) Model Systems

R5P is the most potent DNA-damaging glycating agent among physiologically relevant sugar phosphates, ranked #1 ahead of fructose-6-phosphate, D-ribose, fructose, fructose-1,6-bisphosphate, glucose-6-phosphate, and glucose in the lysine/Fe³⁺/methylglyoxal system [3]. This established potency ranking supports R5P as the preferred positive control for glycation-induced DNA damage assays and AGE formation studies. In protein glycation models, R5P generates superoxide (O₂⁻) at rates of approximately 1.0 μM min⁻¹ at millimolar concentrations with amine co-reactants at 37°C, and pre-incubation of R5P with amine enhances the cytochrome c reduction rate approximately 2-fold per 30-minute interval [4]. For collagen glycation models, R5P treatment enables LC-MS/MS-based identification of specific AGE crosslinks [3]. Procurement recommendation: Use R5P free acid (CAS 4300-28-1) or disodium salt at ≥98% purity for glycation studies; freshly prepare solutions to minimize pre-reaction during storage.

Pentose Phosphate Pathway Enzyme Characterization & Metabolic Flux Analysis

R5P serves as an essential substrate for characterizing three PPP enzymes: ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6; Km = 0.017 mM), transketolase (EC 2.2.1.1; Km = 430 μM), and phosphopentomutase [5][6]. The 5.6-fold Km differential between R5P and D-xylulose 5-phosphate for transketolase establishes quantitative substrate selectivity that must be incorporated into metabolic flux models of the non-oxidative PPP [6]. For ¹³C-metabolic flux analysis (¹³C-MFA) studies that aim to quantify carbon partitioning between nucleotide biosynthesis and glycolytic recycling, R5P of defined isotopic purity is critical. The commercial availability of R5P at ≥99% purity by TLC from major vendors supports reproducible kinetic parameterization across laboratories, addressing a key source of inter-study variability in PPP flux modeling.

Rare Sugar Bioproduction & Industrial Biocatalysis

The Clostridium thermocellum ribose-5-phosphate isomerase B (CtRpiB), which exhibits approximately 200-fold higher catalytic activity than its Thermotoga maritima ortholog, uses R5P as its native substrate for the interconversion of aldose and ketose pentoses [5]. This enzyme has been repurposed industrially for the bioconversion of D-psicose to D-allose, a rare sugar with pharmaceutical applications, and for L-tagatose production from L-talose with 89% conversion yield at pH 7.5 and 50°C [5]. R5P is required for the initial enzyme characterization, steady-state kinetic parameter determination, and process optimization of these biocatalytic routes. Procurement specification: For industrial biocatalysis research, R5P disodium salt at ≥98% purity with defined water content (certificate of analysis) is recommended to enable accurate substrate loading in preparative-scale reactions.

Application
Selection Property
Validation Focus
Nucleotide biosynthesis reconstitution
PRPP synthetase substrate exclusivity
Assay-specific PRPP synthase kinetics
Glycation and AGE model systems
Reported DNA-damage ranking profile
Glycation-positive control signal intensity
PPP enzyme kinetic studies
Defined substrate for Rpi and transketolase
Isomerase/transketolase Km verification
Rare sugar biocatalysis research
Native substrate for C. thermocellum RpiB
Bioconversion condition optimization
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